molecular formula C8H7BrCl2O B13657397 1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene

1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene

Cat. No.: B13657397
M. Wt: 269.95 g/mol
InChI Key: LVJMHPKINWJJLL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination, chlorination, and methoxylation of benzene derivatives. One common method involves the following steps:

    Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.

    Chlorination: Bromobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 1-bromo-2-chlorobenzene.

    Chloromethylation: The 1-bromo-2-chlorobenzene is subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.

    Methoxylation: Finally, the compound is methoxylated using methanol and a base such as sodium methoxide to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under mild conditions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups such as amines, nitriles, or ethers.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated compounds or reduced chloromethyl groups.

Scientific Research Applications

1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene can be compared with similar compounds such as:

    1-Bromo-2-chloro-3-methylbenzene: Similar structure but lacks the methoxy and chloromethyl groups.

    1-Bromo-4-chloro-2-methylbenzene: Similar structure but lacks the methoxy and chloromethyl groups.

    1-Bromo-2-chloro-5-fluorobenzene: Similar structure but has a fluorine atom instead of the methoxy and chloromethyl groups.

Properties

Molecular Formula

C8H7BrCl2O

Molecular Weight

269.95 g/mol

IUPAC Name

1-bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene

InChI

InChI=1S/C8H7BrCl2O/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3H,4H2,1H3

InChI Key

LVJMHPKINWJJLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCl)Br)Cl

Origin of Product

United States

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